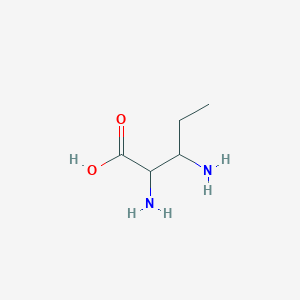
3-Aminonorvaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminonorvaline: is a non-proteinogenic amino acid with the chemical formula C5H11NO2 . It is an isomer of the more common amino acid valine and is structurally similar to norvaline. This compound is characterized by the presence of an amino group attached to the third carbon of the norvaline backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminonorvaline typically involves the use of starting materials such as indoles and nitrostyrene. A novel, low-cost method for the preparation of free 3-aminoindoles has been developed, which involves a reaction between indoles and nitrostyrene in the presence of phosphorous acid. This results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into corresponding aminated indoles by reaction with hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted heating and phosphorous acid in the synthesis process can potentially be adapted for large-scale production.
化学反应分析
Types of Reactions: 3-Aminonorvaline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: 3-Aminonorvaline is used as a building block in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound is studied for its role in protein synthesis and its potential to be incorporated into recombinant proteins. It has been reported as a natural component of an antifungal peptide isolated from Bacillus subtilis .
Medicine: this compound has shown potential in the treatment of Alzheimer’s disease by reversing cognitive decline and synaptic loss in a murine model. It has also been studied as a negative feedback regulator in the treatment of metabolic syndrome in rats .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the synthesis of specialized compounds.
作用机制
The mechanism of action of 3-Aminonorvaline involves its interaction with specific molecular targets and pathways. It has been shown to interact with glycine amidinotransferase and ornithine carbamoyltransferase, which are involved in amino acid metabolism. These interactions can lead to various physiological effects, including the regulation of protein synthesis and metabolic pathways .
相似化合物的比较
Norvaline: An isomer of 3-Aminonorvaline with a similar structure but different functional properties.
Valine: A proteinogenic amino acid that is structurally similar but has different biological roles.
Leucine: Another proteinogenic amino acid with a branched-chain structure similar to this compound.
Uniqueness: this compound is unique due to its non-proteinogenic nature and its specific interactions with metabolic enzymes. Unlike its proteinogenic counterparts, it is not encoded by the genetic code, which allows it to be used in specialized applications where traditional amino acids may not be suitable .
属性
CAS 编号 |
80573-35-9 |
|---|---|
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
2,3-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9) |
InChI 键 |
HZIHVNNCKFUSJN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C(=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















